molecular formula C10H10Cl2FNO B5798281 2,2-dichloro-N-[2-(4-fluorophenyl)ethyl]acetamide

2,2-dichloro-N-[2-(4-fluorophenyl)ethyl]acetamide

Cat. No. B5798281
M. Wt: 250.09 g/mol
InChI Key: BQYPPNGGBCQCGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dichloro-N-[2-(4-fluorophenyl)ethyl]acetamide, also known as DFEA, is a chemical compound that has gained interest in scientific research due to its potential use as a pharmacological tool. DFEA belongs to the class of amides and is a derivative of dichloroacetamide.

Mechanism of Action

2,2-dichloro-N-[2-(4-fluorophenyl)ethyl]acetamide acts as a selective inhibitor of HDAC6 by binding to the active site of the enzyme. HDAC6 is involved in the deacetylation of α-tubulin, a protein that is important for the regulation of the cytoskeleton. Inhibition of HDAC6 activity by 2,2-dichloro-N-[2-(4-fluorophenyl)ethyl]acetamide results in an increase in α-tubulin acetylation, which leads to alterations in the cytoskeleton and cell migration.
Biochemical and Physiological Effects:
2,2-dichloro-N-[2-(4-fluorophenyl)ethyl]acetamide has been shown to have anti-cancer and anti-inflammatory effects in vitro and in vivo. Inhibition of HDAC6 activity by 2,2-dichloro-N-[2-(4-fluorophenyl)ethyl]acetamide has been found to induce apoptosis in cancer cells and decrease the production of pro-inflammatory cytokines. 2,2-dichloro-N-[2-(4-fluorophenyl)ethyl]acetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2,2-dichloro-N-[2-(4-fluorophenyl)ethyl]acetamide has advantages as a pharmacological tool in scientific research due to its selective inhibition of HDAC6 and its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases. However, 2,2-dichloro-N-[2-(4-fluorophenyl)ethyl]acetamide has limitations in lab experiments due to its low solubility in water and its potential toxicity.

Future Directions

2,2-dichloro-N-[2-(4-fluorophenyl)ethyl]acetamide has potential for future research in the development of HDAC6 inhibitors for the treatment of cancer, inflammation, and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration of 2,2-dichloro-N-[2-(4-fluorophenyl)ethyl]acetamide for therapeutic use. Additionally, research is needed to investigate the potential side effects and toxicity of 2,2-dichloro-N-[2-(4-fluorophenyl)ethyl]acetamide in vivo.

Synthesis Methods

2,2-dichloro-N-[2-(4-fluorophenyl)ethyl]acetamide can be synthesized by reacting 2,2-dichloroacetyl chloride with 4-fluoro-N-(2-hydroxyethyl)aniline in the presence of a base such as triethylamine. The reaction yields 2,2-dichloro-N-[2-(4-fluorophenyl)ethyl]acetamide as a white crystalline solid with a melting point of 130-132°C.

Scientific Research Applications

2,2-dichloro-N-[2-(4-fluorophenyl)ethyl]acetamide has been shown to have potential use in scientific research as a pharmacological tool. It has been found to selectively inhibit the activity of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is involved in the regulation of the cytoskeleton, cell migration, and protein degradation. Inhibition of HDAC6 activity by 2,2-dichloro-N-[2-(4-fluorophenyl)ethyl]acetamide has been shown to have anti-cancer and anti-inflammatory effects.

properties

IUPAC Name

2,2-dichloro-N-[2-(4-fluorophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2FNO/c11-9(12)10(15)14-6-5-7-1-3-8(13)4-2-7/h1-4,9H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYPPNGGBCQCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C(Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dichloro-N-[2-(4-fluorophenyl)ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.